

Toxicological Profile of 6-(Hydroxymethyl)pyrimidin-4-OL: An In-Depth Technical Guide

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Compound of Interest

Compound Name: 6-(Hydroxymethyl)pyrimidin-4-OL

Cat. No.: B009412

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Disclaimer: Limited direct toxicological data for **6-(Hydroxymethyl)pyrimidin-4-OL** is available in the public domain. This guide provides a potential toxicological profile based on data from structurally related pyrimidine derivatives and general toxicological principles. The information herein should be used for informational purposes only, and definitive toxicological assessment requires specific experimental evaluation of **6-(Hydroxymethyl)pyrimidin-4-OL**.

Introduction

6-(Hydroxymethyl)pyrimidin-4-ol is a heterocyclic organic compound belonging to the pyrimidine family. Pyrimidine derivatives are of significant interest in medicinal chemistry and drug development due to their presence in various biologically active molecules, including nucleic acids and synthetic drugs. A thorough understanding of the toxicological profile of novel pyrimidine derivatives is crucial for ensuring their safe development and use. This technical guide aims to provide a comprehensive overview of the potential toxicological properties of **6-(Hydroxymethyl)pyrimidin-4-OL**, methodologies for its assessment, and a framework for understanding its potential biological interactions.

Potential Hazard Identification

Based on the safety data sheets (SDS) of structurally similar pyrimidine compounds, **6-(Hydroxymethyl)pyrimidin-4-OL** may be classified under the following GHS hazard

categories. It is imperative to note that these are potential hazards and require experimental verification.

Table 1: Potential GHS Hazard Classification

Hazard Class	Hazard Category	Hazard Statement
Acute Toxicity (Oral)	Category 4	H302: Harmful if swallowed[1][2][3]
Skin Corrosion/Irritation	Category 2	H315: Causes skin irritation[2][4]
Serious Eye Damage/Eye Irritation	Category 2A	H319: Causes serious eye irritation[2][4]
Specific target organ toxicity — Single exposure (Respiratory tract irritation)	Category 3	H335: May cause respiratory irritation[2][4]
Hazardous to the aquatic environment — Acute hazard	Category 2	H401: Toxic to aquatic life[1]

Carcinogenicity: Based on information for other pyrimidine derivatives, it is not anticipated that this compound would be classified as a carcinogen by IARC, ACGIH, NTP, or OSHA[1][2][4]. However, specific carcinogenicity studies are required for a definitive conclusion.

Proposed Experimental Protocols for Toxicological Assessment

To establish a comprehensive toxicological profile for **6-(Hydroxymethyl)pyrimidin-4-OL**, a battery of in vitro and in vivo tests are recommended. The following are detailed methodologies for key experiments.

Acute Oral Toxicity (OECD Guideline 423)

- **Objective:** To determine the acute oral toxicity of the compound.
- **Test System:** Female rats (e.g., Sprague-Dawley strain), 8-12 weeks old.

- Procedure:
 - Animals are fasted overnight prior to dosing.
 - A starting dose of 300 mg/kg body weight is administered by oral gavage to a group of three animals.
 - Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
 - If no mortality is observed, a higher dose (e.g., 2000 mg/kg) is administered to another group of three animals.
 - If mortality is observed, the test is repeated with a lower dose.
 - At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.
- Data Analysis: The LD50 (Lethal Dose, 50%) is estimated based on the observed mortality.

In Vitro Cytotoxicity Assay (MTT Assay)

- Objective: To assess the cytotoxic potential of the compound on cultured cells.
- Test System: A relevant human cell line (e.g., HepG2 for hepatotoxicity, HaCaT for skin cytotoxicity).
- Procedure:
 - Cells are seeded in 96-well plates and allowed to attach overnight.
 - The cells are then treated with various concentrations of **6-(Hydroxymethyl)pyrimidin-4-OL** for 24 or 48 hours.
 - After the incubation period, the treatment medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

- Viable cells with active mitochondrial dehydrogenases will reduce MTT to formazan, which is a purple precipitate.
- The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
- The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: Cell viability is expressed as a percentage of the untreated control. The IC₅₀ (Inhibitory Concentration, 50%) is calculated from the dose-response curve.

Bacterial Reverse Mutation Test (Ames Test - OECD Guideline 471)

- Objective: To evaluate the mutagenic potential of the compound.
- Test System: Strains of *Salmonella typhimurium* (e.g., TA98, TA100, TA1535, TA1537) and *Escherichia coli* (e.g., WP2 uvrA) with and without metabolic activation (S9 mix).
- Procedure:
 - The test compound, bacterial tester strain, and S9 mix (or buffer for tests without metabolic activation) are combined in a test tube.
 - The mixture is poured onto minimal glucose agar plates.
 - The plates are incubated at 37°C for 48-72 hours.
 - The number of revertant colonies (his⁺ for *S. typhimurium*, trp⁺ for *E. coli*) is counted.
- Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous revertant) count.

Visualizations

The following diagrams illustrate a general workflow for toxicological assessment and a conceptual logical relationship for hazard identification.

Caption: General workflow for the toxicological assessment of a novel chemical compound.

Caption: Logical relationship of data inputs for chemical hazard identification.

Conclusion

While a definitive toxicological profile for **6-(Hydroxymethyl)pyrimidin-4-OL** is not currently established, this guide outlines the potential hazards based on related compounds and provides a roadmap for its comprehensive toxicological evaluation. The proposed experimental protocols for acute oral toxicity, in vitro cytotoxicity, and mutagenicity will provide foundational data for a robust safety assessment. For researchers, scientists, and drug development professionals, it is critical to undertake these and other relevant toxicological studies to fully characterize the safety profile of **6-(Hydroxymethyl)pyrimidin-4-OL** before proceeding with further development.

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